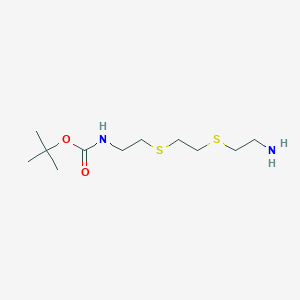

![molecular formula C23H18N4O5S B3008940 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole CAS No. 609792-86-1](/img/structure/B3008940.png)

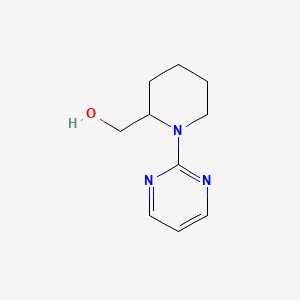

3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole" is a heterocyclic molecule that includes several functional groups and structural motifs, such as a 1,2,4-triazole ring, a benzo[d][1,3]dioxole moiety, a nitro group, and a thioether linkage. These structural features are commonly found in compounds with a variety of biological and pharmacological activities.

Synthesis Analysis

The synthesis of triazole derivatives, which are structurally related to the compound , often involves cyclization reactions and the use of specific solvents to optimize yields. For instance, tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines were synthesized through thermal cyclization of corresponding hydrazides in butanol-1 as the solvent of choice for the highest yields . Debenzylation reactions are also relevant, as seen in the debenzylation of N-benzyl-1,2,3-triazoles using Pd/C and hydrogen, which suggests a method for removing benzyl protecting groups from triazoles .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the crystal structure of a triazole-thione derivative was determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as weak hydrogen bonds and C–H···π interactions that stabilize the crystal structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For example, 4,5-dibromo-1H-1,2,3-triazoles can react with different reagents to yield substituted products at the nitrogen atoms. Lithium exchange reactions followed by quenching with various electrophiles can lead to the formation of 5-substituted 1,2,3-triazoles . These reactions are indicative of the versatility of triazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be theoretically predicted using computational methods. For instance, bond lengths, dipole moments, HOMO-LUMO energies, and Mulliken charges of a related triazole compound were calculated using different basis sets, and the theoretical properties were compared . Additionally, the antioxidant activities of some triazole derivatives were evaluated, with certain compounds showing significant activity . These studies provide insights into the reactivity and potential applications of triazole compounds.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Antimicrobial Activity : Triazole derivatives, closely related to the specified compound, have been investigated for their antimicrobial properties. For instance, compounds like 3,4,5-trisubstituted 1,2,4-triazoles have shown significant antimicrobial activity, especially against bacteria and fungi (Yurttaş et al., 2020).

Antifungal Activity : Some triazole derivatives have demonstrated higher antifungal activity compared to their antibacterial potency, which might indicate their potential application in treating fungal infections (Yurttaş et al., 2020).

Antioxidant Properties

- Scavenging of Free Radicals : Derivatives of 1,2,4-triazole, similar to the compound , have been evaluated for their ability to scavenge free radicals like DPPH, suggesting their potential role as antioxidants (Baytas et al., 2012).

Anticancer Properties

Anticancer Activity : Research indicates that derivatives of 1,2,4-triazole, which share a core structure with the specified compound, possess anticancer properties. This finding is significant as it opens avenues for developing new anticancer drugs (Rud et al., 2016).

Effect on Cancer Cell Migration : Specific 1,2,4-triazole derivatives have been found to inhibit cancer cell migration and growth in various cancer cell lines, suggesting a potential role in anti-metastatic therapies (Šermukšnytė et al., 2022).

Analgesic and Anti-inflammatory Activity

Analgesic Properties : Certain triazole derivatives have shown potential as analgesic agents, indicating their possible use in pain management (Pruhlo, 2016).

Anti-inflammatory Effects : Triazole compounds have been investigated for their anti-inflammatory properties, suggesting their applicability in treating inflammatory conditions (Hunashal et al., 2014).

Molecular Interactions

- Molecular Dynamics and Properties : Studies on similar triazole compounds have delved into their molecular dynamics, electronic properties, and interactions, which are crucial for understanding their mechanism of action at a molecular level (Beytur & Avinca, 2021).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yloxymethyl)-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5S/c28-27(29)18-8-6-16(7-9-18)14-33-23-25-24-22(26(23)17-4-2-1-3-5-17)13-30-19-10-11-20-21(12-19)32-15-31-20/h1-12H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAOXKKNASIQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

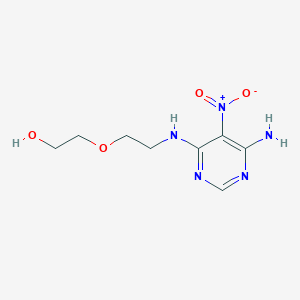

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

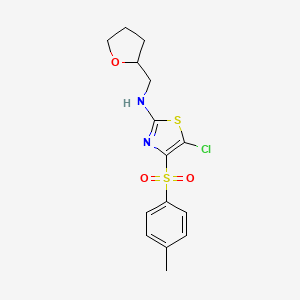

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)